molecular formula C13H15NO5 B2982520 4-(2-Methoxyethyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid CAS No. 2060360-78-1

4-(2-Methoxyethyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

Cat. No.: B2982520
CAS No.: 2060360-78-1
M. Wt: 265.265
InChI Key: APBFLZCZNMPAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule. It likely contains a benzoxazepine ring, which is a seven-membered heterocyclic compound containing nitrogen and oxygen . The 2-methoxyethyl group is a common substituent in organic chemistry, known for its ether-like properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-(2’-methoxyethyl)phenol can be synthesized by brominating 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, then causing a methoxide-bromide exchange to produce alpha-methoxy-4-hydroxyacetophenone .

Scientific Research Applications

Biologically Active Compounds of Plants

Carboxylic acids derived from plants, such as benzoic acid, cinnamic acid, and others, have been studied for their antioxidant, antimicrobial, and cytotoxic activities. Structure-activity relationships show that compounds like rosmarinic acid exhibit high antioxidant properties. Antimicrobial activity varies with the microbial strain and conditions, whereas cytotoxic potential is influenced by the presence of hydroxyl groups, indicating potential research applications in natural product pharmacology and chemopreventive drug development (Godlewska-Żyłkiewicz et al., 2020).

Oxazines and Benzoxazines Chemistry

The synthesis and applications of 1,2-oxazines and 1,2-benzoxazines, related to benzoxazepines, have been reviewed, highlighting their use as chiral synthons and their significance in creating electrophilic oxazinium salts. These compounds' diverse reactions and potential as intermediates in various chemical syntheses point to their importance in medicinal chemistry and material science (Sainsbury, 1991).

Redox Mediators in Organic Pollutants Treatment

The treatment of organic pollutants using oxidoreductive enzymes and redox mediators presents an enzymatic approach to remediate various industrial effluents. This research outlines the enhanced efficiency of pollutant degradation through redox mediators, suggesting applications in environmental biotechnology and pollution control (Husain & Husain, 2007).

Chemistry and Biological Activity of Benzazepines

The structure-activity relationships of 3-benzazepines indicate their cytotoxic properties against certain cancer cells and potential as multidrug resistance (MDR) reversal agents. This underscores their relevance in cancer research, particularly in studying MDR mechanisms and developing new anticancer agents (Kawase et al., 2000).

Betalains: Chemistry and Biochemistry

Betalains, derived from plants, have been identified in various families under the Caryophyllales order. These compounds, related structurally to the query compound through their biosynthesis and chemical diversity, offer insights into natural dye applications, antioxidant properties, and potential for creating novel functional materials (Khan & Giridhar, 2015).

Mechanism of Action

The mechanism of action is not clear without specific context (e.g., biological, chemical). Antisense oligonucleotides, which often contain 2’-O-(2-methoxyethyl) modifications, work by binding to RNA and modulating its function .

Properties

IUPAC Name

4-(2-methoxyethyl)-3-oxo-5H-1,4-benzoxazepine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-18-5-4-14-7-10-6-9(13(16)17)2-3-11(10)19-8-12(14)15/h2-3,6H,4-5,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBFLZCZNMPAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=C(C=CC(=C2)C(=O)O)OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.